molecular formula C24H23ClN4O2 B2757649 N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903287-17-2

N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Katalognummer: B2757649
CAS-Nummer: 903287-17-2
Molekulargewicht: 434.92
InChI-Schlüssel: OLJPIJJQTKGIOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide (CAS 903287-17-2) is a high-purity chemical compound offered with a minimum purity of 95% . This synthetic molecule features a complex structure that incorporates a tetrahydroisoquinoline moiety, a scaffold of significant interest in medicinal chemistry due to its presence in compounds with a range of biological activities . The tetrahydroisoquinoline core is known to form the backbone of several natural, synthetic, and semi-synthetic agents that have been investigated for the treatment of conditions such as cancer, pain, gout, and various neurodegenerative diseases . The molecular structure of this compound, with its specific arrangement of chlorophenyl, pyridinyl, and tetrahydroisoquinolinyl groups linked by an ethanediamide spacer, presents a valuable template for pharmaceutical research and development. It is primarily intended for use as a reference standard or a building block in organic synthesis and drug discovery projects, particularly those exploring the structure-activity relationships (SAR) of tetrahydroisoquinoline derivatives . This product is strictly for non-human research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound through specialized chemical suppliers, with various pack sizes available to suit different R&D needs .

Eigenschaften

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c25-20-9-3-4-10-21(20)28-24(31)23(30)27-15-22(18-8-5-12-26-14-18)29-13-11-17-6-1-2-7-19(17)16-29/h1-10,12,14,22H,11,13,15-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJPIJJQTKGIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide, also known as E155-1131, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of C24H23ClN4O2 and features a unique arrangement that includes a chloro-substituted phenyl group and a pyridine moiety attached to a tetrahydroisoquinoline scaffold. The structural representation is essential for understanding its interaction mechanisms with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives related to this compound. For instance, compounds similar to E155-1131 have demonstrated significant activity against common pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, showcasing their potential as alternatives to traditional antibiotics like ceftriaxone .

Bacterial Strain MIC (µg/mL) Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The anticancer potential of E155-1131 has been explored in various studies. Notably, it has shown promising results against breast cancer cell lines (e.g., MCF-7 cells), where it induced significant cytotoxic effects. The compound's IC50 value was found to be approximately 225 µM, indicating its efficacy in inhibiting cell growth and promoting apoptosis .

In vitro studies revealed that treated MCF-7 cells exhibited increased lactate dehydrogenase (LDH) levels, suggesting cellular damage and apoptosis induction. Furthermore, cell cycle analysis indicated an accumulation of cells in the S phase, further supporting the compound's role in disrupting normal cell cycle progression .

Other Pharmacological Effects

Beyond antibacterial and anticancer activities, E155-1131 may possess additional pharmacological properties such as:

  • Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals and reduce oxidative stress.
  • Antituberculosis Activity : Some derivatives have been tested for their effectiveness against M. tuberculosis, showing potential as new therapeutic agents in tuberculosis treatment .

Case Studies

  • Study on Antibacterial Efficacy : A comparative study involving various thiourea derivatives demonstrated that compounds structurally related to E155-1131 exhibited comparable or superior antibacterial activity against resistant strains of bacteria.
  • Anticancer Mechanism Investigation : Research on the mechanism of action revealed that E155-1131 induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

Available Data
  • 3-Chloro-N-phenyl-phthalimide : Well-documented in polymer chemistry but lacks pharmacological data .
  • Target compound: No peer-reviewed studies in the provided evidence. Comparative analysis relies on structural inference.
Knowledge Gaps
  • No solubility, stability, or binding affinity data for the target compound.

Q & A

Q. What are the key considerations for synthesizing N-(2-chlorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide with high purity and yield?

  • Methodological Answer: Synthesis involves multi-step reactions requiring strict control of temperature (e.g., 0–60°C gradients) and solvent selection (e.g., dichloromethane or dimethylformamide for polar intermediates) to optimize yield and selectivity . Key steps include:
  • Amide bond formation via coupling reagents like EDC/HOBt.
  • Sequential introduction of the pyridinyl and tetrahydroisoquinolinyl moieties under inert atmospheres.
  • Purification via column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate).

Q. How can researchers characterize the structural features of this compound using spectroscopic methods?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm for pyridine/chlorophenyl) and aliphatic chains (δ 2.5–4.0 ppm for tetrahydroisoquinoline ethyl groups) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at ~500–550 Da) .
  • Infrared (IR) Spectroscopy: Detects amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in receptor modulation?

  • Methodological Answer:
  • Functional Group Replacement: Modify the chlorophenyl group (e.g., fluorophenyl or methyl substituents) to assess steric/electronic effects on binding affinity to kinases or GPCRs .
  • Scaffold Hybridization: Fuse tetrahydroisoquinoline with other heterocycles (e.g., thiophene or quinazoline) to enhance selectivity .
  • Bioassay Profiling: Test derivatives in kinase inhibition assays (e.g., IC₅₀ against EGFR or VEGFR2) and correlate with computational docking scores .

Q. How can computational modeling techniques predict the binding affinity of this compound to biological targets like protein kinases?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina, Schrödinger): Simulate interactions with kinase ATP-binding pockets, focusing on hydrogen bonds (amide C=O with Lys/Arg residues) and π-π stacking (pyridine/chlorophenyl with hydrophobic pockets) .
  • Molecular Dynamics (GROMACS): Assess stability of ligand-protein complexes over 100-ns simulations, analyzing RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling (MOE): Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) for virtual screening of derivatives .

Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer:
  • Standardized Assay Conditions: Control variables like cell line (HEK293 vs. HeLa), ATP concentration (1–10 µM), and incubation time (1–24 hours) to minimize variability .
  • Orthogonal Validation: Confirm kinase inhibition via Western blot (phosphorylation status) and cellular proliferation assays (MTT/XTT) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and systemic biases .

Q. How can solubility and stability be optimized for in vivo studies of this compound?

  • Methodological Answer:
  • Co-Solvent Systems: Use DMSO/PEG-400/saline mixtures (e.g., 5:40:55 v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability and reduce hepatic first-pass metabolism .
  • Accelerated Stability Testing: Monitor degradation under stress conditions (40°C/75% RH) via HPLC, identifying major degradation products (e.g., hydrolyzed amides) .

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